molecular formula C14H18ClNO2 B2414387 6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl CAS No. 753424-31-6

6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl

Cat. No.: B2414387
CAS No.: 753424-31-6
M. Wt: 267.75
InChI Key: DUWQHAVJJSVADK-UHFFFAOYSA-N
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Description

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

6-methylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWQHAVJJSVADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a chroman ring (6-methyl-substituted) fused via a spiro carbon atom to a piperidine ring, with a ketone group at position 4 of the chroman moiety and a hydrochloride counterion. Key synthetic challenges include:

  • Establishing the spiro junction between the chroman and piperidine rings.
  • Introducing the 6-methyl group regioselectively on the chroman ring.
  • Achieving high purity in the final hydrochloride salt form.

The molecular formula C₁₄H₁₈ClNO₂ (MW: 267.75 g/mol) confirms the presence of a protonated piperidine nitrogen, necessitating a free base intermediate prior to salt formation.

Synthetic Routes and Methodologies

Spirocyclization via Acid-Catalyzed Condensation

The most direct route involves cyclocondensation between 6-methylchroman-4-one and a piperidin-4-one derivative. This method mirrors the synthesis of analogous spiro compounds documented in Royal Society of Chemistry protocols.

Reaction Mechanism and Conditions
  • 6-Methylchroman-4-one Synthesis :

    • Starting from resorcinol derivatives, acetylation and methylation yield 6-methylchroman-4-one.
    • Key step : Friedel-Crafts acylation with acetic anhydride under acidic conditions.
  • Spirocyclization :

    • Equimolar amounts of 6-methylchroman-4-one and 1-methylpiperidin-4-one are heated under reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.
    • Reaction time : 12–24 hours.
    • Yield : Up to 95% for analogous spiro compounds.

Representative Procedure :

"A mixture of 6-methylchroman-4-one (1.0 equiv), 1-methylpiperidin-4-one (1.1 equiv), and PTSA (0.1 equiv) in toluene was refluxed for 18 hours. The crude product was purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the spiro intermediate as a pale-yellow oil."

Optimization Insights
  • Catalyst screening : Lewis acids (e.g., AlCl₃) offer faster cyclization but lower selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) reduce byproduct formation but require higher temperatures.

Reductive Amination and Subsequent Modifications

An alternative approach involves constructing the piperidine ring in situ via reductive amination, though this method is less common for spiro systems.

Stepwise Synthesis
  • Chromanone-Piperidine Precursor :
    • React 6-methylchroman-4-one with a diamine (e.g., 1,5-diaminopentane) under basic conditions.
  • Cyclization and Reduction :
    • Intramolecular reductive amination using NaBH₃CN or H₂/Pd-C forms the piperidine ring.
    • Challenge : Competing intermolecular reactions necessitate dilute conditions.

Data Table 1 : Comparison of Spirocyclization Methods

Method Catalyst Solvent Yield (%) Purity (%)
Acid-catalyzed PTSA Toluene 95 98
Reductive amination NaBH₃CN MeOH 62 85

Hydrochloride Salt Formation

The free base (6-methylspiro[chroman-2,4'-piperidin]-4-one) is treated with HCl to form the final product:

  • Procedure :

    • Dissolve the free base in anhydrous diethyl ether.
    • Bubble dry HCl gas through the solution until precipitation is complete.
    • Filter and recrystallize from ethanol/ether.
  • Characterization :

    • Melting point : 208–210°C (decomposes).
    • ¹H NMR (CDCl₃): Key signals include δ 2.73 (s, 2H, CH₂-3 chroman), 3.15–3.30 (m, 4H, piperidine-H), and 6.82–7.50 (m, 3H, aromatic-H).

Analytical and Spectroscopic Validation

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (ACN/H₂O, 70:30).
  • TLC : Rf = 0.45 (SiO₂, ethyl acetate/hexane 1:1).

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2800–2900 cm⁻¹ (C-H, piperidine).
  • MS (ESI+) : m/z 231.29 [M+H]⁺ (free base), 267.75 [M+Cl]⁻ (HCl salt).

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • 6-Methylchroman-4-one : Sourced via Friedel-Crafts acylation of m-cresol derivatives.
  • Piperidin-4-one : Commercially available but may require in-house synthesis via Hofmann degradation of cyclohexanone oxime.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylspiro[chromene-2,4’-piperidine] hydrochloride
  • 7-Methylspiro[chromene-2,4’-piperidine] hydrochloride
  • 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride

Uniqueness

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 6-position. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .

Biological Activity

6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and therapeutic potentials.

Structural Characteristics

The molecular formula of 6-Methylspiro[chroman-2,4'-piperidin]-4-one HCl is C₁₃H₁₈ClN₁O, with a molecular weight of approximately 239.74 g/mol. Its spirocyclic structure integrates a chroman moiety with a piperidine ring, which is significant for its biological interactions. The presence of both chroman and piperidine components suggests potential interactions with various biological targets, particularly in the central nervous system.

Biological Activity Overview

Research indicates that compounds related to 6-Methylspiro[chroman-2,4'-piperidin]-4-one exhibit diverse biological activities. Key areas of focus include:

  • Opioid Receptor Interaction : Similar spiropiperidine derivatives have been noted for their activity as delta opioid receptor agonists. This suggests potential applications in pain management and treatment of neuropathic pain .
  • Antimicrobial Properties : Studies have shown that certain derivatives possess significant antibacterial activity. For instance, spiro-[chroman-2,4'-piperidin]-4(3H)-one analogs have been evaluated for their anti-tubercular properties .
  • Antioxidant Activity : Some derivatives demonstrate potent antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Structure-Activity Relationships

The synthesis of 6-Methylspiro[chroman-2,4'-piperidin]-4-one typically involves multi-step synthetic pathways. One common method includes the reaction of appropriate aldehydes with piperidine derivatives under controlled conditions to yield the desired spirocyclic structure.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50/MIC (µg/mL)Reference
This compoundDelta opioid receptor agonist-
Spiro-[chroman-2,4'-piperidin]-4(3H)-one analogsAnti-tubercular12.5
Various spirocyclic derivativesAntioxidantEC50 13

Case Studies

  • Opioid Receptor Agonism : A study demonstrated that certain spirocyclic compounds could activate delta opioid receptors effectively, leading to analgesic effects in animal models. This opens avenues for developing new pain relief medications that minimize side effects associated with traditional opioids.
  • Antitubercular Activity : In a series of experiments evaluating the anti-tubercular properties of spiro-[chroman-2,4'-piperidin]-4(3H)-one derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, indicating promising therapeutic potential .
  • Antioxidant Properties : Research on antioxidant activities has shown that specific modifications to the chroman structure enhance radical scavenging capabilities. For example, compounds with catechol moieties demonstrated significant DPPH radical scavenging activity with an EC50 value as low as 13 µM .

Q & A

Q. What in vitro assays are used to evaluate the cytotoxicity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Methodological Answer : The MTT assay is widely employed to measure cell viability. Cells (e.g., MCF-7, HT-29, A2780) are treated with compounds for 24–72 hours, followed by formazan crystal dissolution in DMSO. Absorbance is measured at 570 nm to calculate IC50 values. Compound 16 (a sulfonyl-bridged derivative) showed IC50 values of 0.31–5.62 μM, while trimethoxyphenyl derivatives (e.g., compound 15) exhibited weaker activity (IC50: 18.77–47.05 μM) .

Advanced Research Questions

Q. How does structural modification of the spiro[chroman-2,4'-piperidin]-4-one scaffold influence anticancer activity?

  • Methodological Answer : Substituents at the piperidine nitrogen and chroman oxygen significantly modulate activity. Sulfonyl groups (e.g., compound 16) enhance cytotoxicity by improving membrane permeability and target binding, while bulky groups like trimethoxyphenyl reduce potency due to steric hindrance . Structure-activity relationship (SAR) studies use molecular docking to predict interactions with targets like acetyl-CoA carboxylase or apoptosis regulators .

Q. What mechanisms underlie the apoptosis-inducing effects of this compound derivatives?

  • Methodological Answer : Apoptosis is quantified via Annexin V-FITC/PI staining and flow cytometry. Compound 16 induced >3-fold increase in early apoptosis in MCF-7 cells after 24 hours. Cell cycle analysis (propidium iodide staining) revealed accumulation in sub-G1 (apoptotic) and G2-M phases, suggesting DNA damage or mitotic arrest . Western blotting can further assess caspase-3/7 activation and Bcl-2/Bax ratios.

Q. How do researchers reconcile contradictory cytotoxicity data across studies?

  • Methodological Answer : Discrepancies arise from variations in cell lines, assay conditions, or substituent effects. For example, compound 16’s IC50 in MCF-7 (0.31 μM) vs. HT-29 (5.62 μM) highlights tissue-specific sensitivity. Meta-analyses compare logP, solubility, and protein-binding data to contextualize differences. Cross-validation using 3D spheroid models or primary cells improves reproducibility .

Advanced Mechanistic Questions

Q. What role does the spirocyclic structure play in target selectivity?

  • Methodological Answer : The spiro junction imposes conformational rigidity, enhancing selectivity for enzymes with deep binding pockets (e.g., acetyl-CoA carboxylase). Molecular dynamics simulations show that the chroman ring engages in π-π stacking with aromatic residues, while the piperidine nitrogen forms hydrogen bonds with catalytic sites .

Q. How is the compound’s interaction with acetyl-CoA carboxylase validated experimentally?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinity (KD). Enzyme inhibition assays use malonyl-CoA production as a readout, with IC50 values reported in the nanomolar range for optimized derivatives .

Research Gaps and Future Directions

  • Contradictions : Variable efficacy in 3D vs. 2D cell models suggests microenvironment-dependent activity.
  • Recommendations : In vivo pharmacokinetic studies and toxicity profiling (e.g., hERG inhibition, hepatotoxicity) are needed to advance lead compounds .

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